molecular formula C23H36O4 B1200406 (5beta)-3beta,14-Dihydroxycardanolide CAS No. 4427-85-4

(5beta)-3beta,14-Dihydroxycardanolide

Cat. No.: B1200406
CAS No.: 4427-85-4
M. Wt: 376.5 g/mol
InChI Key: CIQHGVTXALCNSM-ROIXOECXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5β)-3β,14-Dihydroxycardanolide is a cardanolide, a subclass of cardiotonic steroids characterized by a steroidal backbone with a five-membered lactone ring at position 17β. These compounds are notable for their interaction with Na+/K+-ATPase, influencing ion transport and cardiac function. The compound features hydroxyl groups at positions 3β and 14, with a 5β-configured steroid nucleus.

Properties

CAS No.

4427-85-4

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one

InChI

InChI=1S/C23H36O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h14-19,24,26H,3-13H2,1-2H3/t14-,15+,16-,17+,18-,19+,21-,22+,23-/m0/s1

InChI Key

CIQHGVTXALCNSM-ROIXOECXSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5CC(=O)OC5)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4[C@H]5CC(=O)OC5)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5CC(=O)OC5)O)C)O

Other CAS No.

4427-85-4

Synonyms

20,22-dihydrodigitoxigenin

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table highlights key structural and molecular differences between (5β)-3β,14-Dihydroxycardanolide and related compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
(5β)-3β,14-Dihydroxycardanolide Likely C₂₄H₃₄O₄ 3β-OH, 14-OH, 5β-configuration ~402 (estimated) No sugar moiety; simpler hydroxylation
Convallatoxin () C₂₉H₄₂O₁₀ 3β-O-rhamnose, 5β-OH, 14β-OH 550.63 Glycosylated; enhanced water solubility
(3β,5β,8xi,9xi,12β,15β)-3,12-Dihydroxy-14,15-epoxybufa-20,22-dienolide () C₂₄H₃₂O₅ 3β-OH, 12β-OH, 14,15-epoxide 400.51 Epoxide ring; additional hydroxylation
LMST01130039 () C₂₄H₃₄O₇ 3β-OH, 5β-OH, 14β-OH, 16β-OH 434.23 Pentahydroxy; high polarity

Key Observations :

  • Hydroxylation Patterns: The position and number of hydroxyl groups significantly influence polarity and bioavailability. For instance, Convallatoxin’s glycosylation (3β-O-rhamnose) increases solubility but reduces membrane permeability compared to the non-glycosylated (5β)-3β,14-Dihydroxycardanolide .
  • Epoxide vs.
  • Sugar Moieties : Glycosylated analogs like Convallatoxin exhibit distinct pharmacokinetics due to interactions with transporters and enzymes targeting sugar residues .
Na+/K+-ATPase Inhibition

Cardenolides and bufadienolides are known for inhibiting Na+/K+-ATPase, but structural variations modulate potency:

  • Convallatoxin : High affinity due to 14β-OH and sugar moiety stabilizing receptor interactions .
  • (5β)-3β,14-Dihydroxycardanolide: The absence of 14β-OH (vs. 14α/β in other compounds) may reduce binding efficiency compared to Convallatoxin.
Cytotoxicity and Therapeutic Potential
  • LMST01130039 () : Pentahydroxy structure correlates with increased cytotoxicity in cancer cell lines, likely due to enhanced oxidative stress induction .
  • (5β)-3β,14-Dihydroxycardanolide: Simpler hydroxylation may reduce off-target effects, making it a candidate for selective ion channel modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.